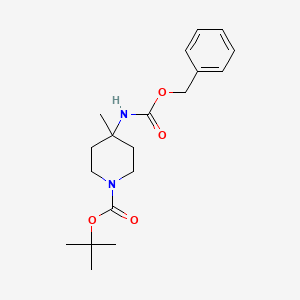

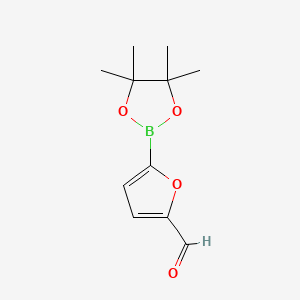

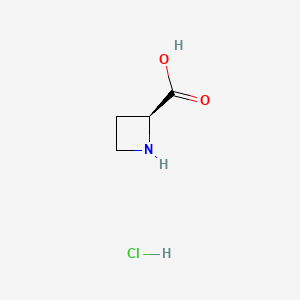

(R)-2-Amino-4-pentynoic acid, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2-Amino-4-pentynoic acid, methyl ester” is a type of fatty acid methyl ester (FAME). FAMEs are derived by transesterification of fats with methanol . They are primarily found in biodiesel and are usually obtained from vegetable oils by transesterification . They are also used to produce detergents and biodiesel .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Chemical Reactions Analysis

The chemical reactions involving “®-2-Amino-4-pentynoic acid, methyl ester” can be complex. For instance, in the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Acid chlorides can also react with alcohols to produce esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-4-pentynoic acid, methyl ester” can be analyzed using various techniques. For instance, the preparation of fatty acid methyl esters (FAMEs) for gas-liquid chromatography (GC) can be used for the analysis of various lipid samples, including fish oils, vegetable oils, and blood lipids .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of Methyl-substituted Amino Acids : Esters of amino acids, similar to (R)-2-Amino-4-pentynoic acid, methyl ester, are used in the synthesis of methyl-substituted 4-aminomethyl-4-butanolides and 5-hydroxy-2-piperidones, showing their utility in producing complex molecular structures (Stanishevskii et al., 1975).

Formation of γ‐Fluorinated α‐Amino Acids : Such compounds are involved in the stereoselective synthesis of γ‐fluorinated α‐amino acids, highlighting their role in creating structurally diverse and biologically significant molecules (Laue et al., 2000).

Chiral Synthesis Applications : (R)-2-Amino-4-pentynoic acid, methyl ester, can be used in acyclic stereocontrolled synthesis processes, as demonstrated in the creation of (−)-detoxinine, an unusual amino acid (Ohfune & Nishio, 1984).

Derivative Formation in Organic Chemistry : This compound is also instrumental in the preparation of α,α‐disubstituted α‐amino acid derivatives, showing its versatility in complex organic synthesis (Mitani et al., 2008).

Use in Pesticide Synthesis : An application in the synthesis of pyrethroids pesticides is demonstrated, where related esters serve as intermediates (Chu-he, 2012).

Macrocycle and Peptide Synthesis : It aids in synthesizing macrocyclic structures like stephanotic acid methyl ester, which contains unusual beta-substituted alpha-amino acids (Bentley et al., 2006).

Enzymatic and Biological Applications

Enzymatic Resolution : (R)-2-Amino-4-pentynoic acid, methyl ester, and its derivatives are used in enzymatic resolution processes, such as the production of (R)-3-pentyn-2-ol from racemic esters, highlighting their role in biocatalysis (Ogawa et al., 1999).

Synthesis of Optically Active Amino Acids : They are crucial in the chemoenzymatic synthesis of optically active amino acids, demonstrating their importance in creating enantiomerically pure compounds (Andruszkiewicz et al., 1990).

Safety And Hazards

The safety data sheet for Fatty Acid Methyl Esters Standard Mixture indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts . The future directions in this field could involve further exploration of the catalytic hydrogenation of carboxylic acid derivatives, with a focus on improving the efficiency and sustainability of these processes .

Propiedades

IUPAC Name |

methyl (2R)-2-aminopent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQXMDDXHKPECL-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC#C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-4-pentynoic acid, methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)